
1,4-Bis(bromométhyl)-2-iodobenzène
Vue d'ensemble
Description
“1,4-Bis(bromomethyl)-2-iodobenzene” is a chemical compound with the molecular formula C8H8Br2 . It is also known as "Benzene, 1,4-bis(bromomethyl)-" .
Synthesis Analysis
The synthesis of “1,4-Bis(bromomethyl)-2-iodobenzene” has been mentioned in several studies. For instance, it was used in the synthesis of polymeric architectures such as two-armed linear polymers and tri- and tetra-armed polymers . In another study, it was used in the alkylation of triazine-thione derivatives to create novel bis-triazine derivative dyes .
Molecular Structure Analysis
The molecular structure of “1,4-Bis(bromomethyl)-2-iodobenzene” has been analyzed in several studies. For example, it was used in the synthesis of polymeric architectures, and the number of polymer arms was related to the number of arylmethyl triflate groups bound in the initiators through divergent chain propagation .
Chemical Reactions Analysis
“1,4-Bis(bromomethyl)-2-iodobenzene” has been involved in various chemical reactions. For instance, it was used in the synthesis of polymeric architectures through arylmethyl triflate-mediated ring-opening polymerization of cyclic dithiocarbonate .
Physical and Chemical Properties Analysis
The physical and chemical properties of “1,4-Bis(bromomethyl)-2-iodobenzene” include a molecular weight of 263.957 . More detailed properties were not found in the papers retrieved.
Applications De Recherche Scientifique
Construction de cages moléculaires
Le composé est utilisé dans la synthèse d'une cage moléculaire hexacationique à base de tétraphényléthène . Cette cage possède une cavité ouverte et présente une reconnaissance hôte-invité 1:2 ou 1:1 pour deux molécules de dinucléotide adénine nicotinamide (NADH et NAD+) avec des réponses CD et de fluorescence différentes dans l'eau . Cette application est importante dans le domaine de la chimie supramoléculaire, qui est une science multidisciplinaire composée de la chimie, de la biologie, de la physique et de la science des matériaux .
Fabrication de polymères poreux
“1,4-Bis(bromométhyl)-2-iodobenzène” est utilisé dans la fabrication de matériaux polymères poreux contenant des cycles benzéniques (B-PPM) . Ces B-PPM sont développés via une réaction de condensation facile de deux monomères peu coûteux, à savoir le tétraphénylsilane et le 1,4-bis(bromométhyl)benzène . Les B-PPM présentent des surfaces accessibles, de grands volumes de pores et des tailles de pores appréciables . Ils sont utilisés pour la capture sélective du CO2 à partir de mélanges .
Synthèse de dérivés de tétraphényléthène
Le composé est utilisé dans la synthèse de dérivés de tétraphényléthène (TPE) . Le TPE présente les avantages d'une synthèse et d'une modification pratiques, d'une émission induite par l'agrégation (AIE) et d'une conformation rotationnelle dynamique . Par conséquent, ses dérivés présentent d'excellentes performances photoélectriques et des applications biologiques .
Construction de composés macrocycliques
“this compound” est utilisé dans la construction de composés macrocycliques . Compte tenu de leur bonne fluorescence et de leur structure nouvelle, les TPE ont été introduits avec succès dans les domaines supramoléculaire et des matériaux pour la construction de composés macrocycliques .
Fabrication de cadres métallo-organiques (MOF)
Le composé est utilisé dans la fabrication de cadres métallo-organiques (MOF) . Les MOF sont une classe de composés constitués d'ions métalliques ou de clusters coordonnés à des ligands organiques pour former des structures unidimensionnelles, bidimensionnelles ou tridimensionnelles .
Fabrication de cadres covalents organiques (COF)
“this compound” est utilisé dans la fabrication de cadres covalents organiques (COF) . Les COF sont une classe de polymères poreux qui sont structurés avec la liaison de molécules organiques par des liaisons covalentes .
Orientations Futures
The future directions of “1,4-Bis(bromomethyl)-2-iodobenzene” could involve its use in the synthesis of novel molecules suitable for the development of optoelectrical devices . Another potential direction could be its use in the synthesis of well-defined block copolymers with adjusted chain lengths .
Mécanisme D'action
Target of Action
1,4-Bis(bromomethyl)-2-iodobenzene is a type of halogenated aromatic compound. The primary targets of this compound are likely to be other organic compounds in a chemical reaction, particularly those with nucleophilic sites that can react with the bromomethyl groups .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution . The bromomethyl groups on the benzene ring make it highly reactive, allowing it to participate in reactions where the bromine atoms are replaced by other groups . This can lead to significant changes in the structure and properties of the target molecules.
Biochemical Pathways
The exact biochemical pathways affected by 1,4-Bis(bromomethyl)-2-iodobenzene would depend on the specific reaction and the target molecules involved. It’s worth noting that halogenated aromatic compounds like this one are often used in the synthesis of complex organic molecules, including pharmaceuticals . Therefore, the compound could potentially influence a wide range of biochemical pathways depending on its specific applications.
Result of Action
The molecular and cellular effects of 1,4-Bis(bromomethyl)-2-iodobenzene’s action would be determined by the specific reactions it participates in. For instance, in a synthetic reaction, it could help form new carbon-carbon bonds, leading to the creation of new organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants can significantly influence the action, efficacy, and stability of 1,4-Bis(bromomethyl)-2-iodobenzene. For example, certain conditions might favor the reaction of the bromomethyl groups with particular nucleophiles, thereby directing the course of the reaction .
Propriétés
IUPAC Name |
1,4-bis(bromomethyl)-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2I/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIAQKKFLSHREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)I)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90484012 | |
| Record name | Benzene, 1,4-bis(bromomethyl)-2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90484012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60017-02-9 | |
| Record name | Benzene, 1,4-bis(bromomethyl)-2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90484012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(bromomethyl)-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B1658114.png)
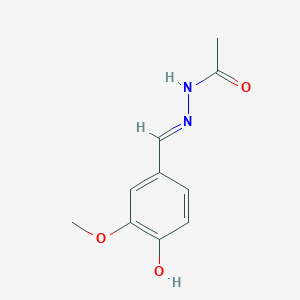
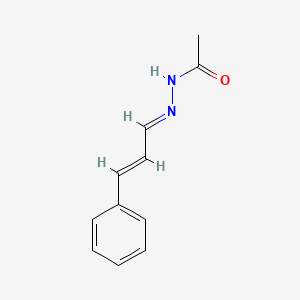
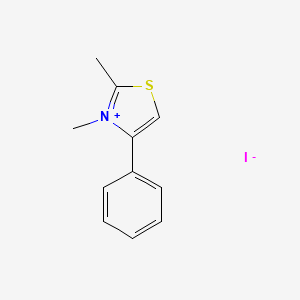
![3-(3-Bromophenyl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1658122.png)
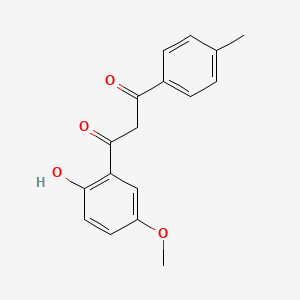
![5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(3-chlorophenyl)methylene]-](/img/structure/B1658126.png)
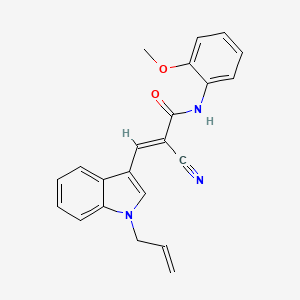
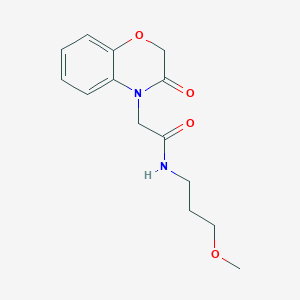

![N-benzo[g][1,3]benzothiazol-2-yl-2,4-dimethoxybenzamide](/img/structure/B1658133.png)
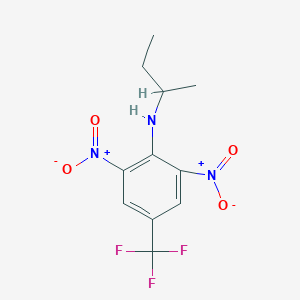
![(5Z)-5-[(5-iodofuran-2-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B1658136.png)
![(5Z)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1658137.png)
